molecular formula C19H19N3OS B2723654 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034597-76-5

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No. B2723654
M. Wt: 337.44
InChI Key: XJWOBMUFWZPOQA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Applications

A new series of diaryl ureas, similar in structure to 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, has been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds exhibit significant antiproliferative effects, with some showing potent inhibitory activity, suggesting their potential as new anticancer agents and BRAF inhibitors for further research (Jian Feng et al., 2020).

Molecular and Crystal Structure Studies

Research on N-Aryl-Substituted 3-hydroxypyridin-4-ones, including compounds with structures related to the subject chemical, focuses on their molecular structures and the formation of hydrogen-bonded dimeric pairs. These studies contribute to understanding the intermolecular interactions that are critical in the design of molecular materials and pharmaceuticals (J. Burgess et al., 1998).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands has been explored, demonstrating how these structures interact with various inorganic oxo-acids. This research provides insights into the role of hydrogen bonding and anion coordination in chemical reactivity and material design (Biao Wu et al., 2007).

Synthetic Chemistry Applications

The cyclocondensation reactions of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, leading to the synthesis of novel pyrimidinones, highlight the synthetic utility of urea derivatives in creating new compounds with potential biological activity (H. Bonacorso et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-5-6-16(10-14(13)2)22-19(23)21-12-15-7-8-20-17(11-15)18-4-3-9-24-18/h3-11H,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOBMUFWZPOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

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